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Compound of Interest

Compound Name: 3-(Tetradecyloxy)propan-1-ol
CAS No.: 63793-60-2
Cat. No.: B1619493
Get Quote
. J

High-Precision Functionalization of 3-
(Tetradecyloxy)propan-1-ol
Abstract & Strategic Utility

3-(Tetradecyloxy)propan-1-ol (C14-ether-lipid) represents a critical class of non-hydrolyzable
lipid anchors.[1] Unlike ester-linked lipids (e.g., DSPE), the ether linkage in this molecule
provides superior chemical stability against phospholipases and hydrolytic degradation in vivo.
This makes it an ideal candidate for engineering Lipid Nanoparticles (LNPs) with extended
circulation times or for creating stable lipophilic anchors for peptides and oligonucleotides.

This guide details the protocol for converting the inert primary hydroxyl group of 3-
(Tetradecyloxy)propan-1-ol into two high-value reactive motifs:

o NHS-Ester: For amine-reactive coupling (e.g., antibodies, proteins).[1]

e Azide: For bioorthogonal "Click" chemistry (e.g., alkyne-modified RNA/DNA).[1]
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Chemical Properties & Handling[2][3]

e CAS: 7617-82-5[1][2]
e Formula:
e MW: ~272.5 g/mol [1]

» Solubility Profile: Insoluble in water.[1] Soluble in Dichloromethane (DCM), Tetrahydrofuran
(THF), Chloroform, and Ethanol.

 Critical Handling Note: As an amphiphile, this molecule tends to form waxy solids or oils.
Purification requires careful silica gel chromatography rather than simple recrystallization.[1]

Protocol A: Carboxyl-Activation (The Hemisuccinate
Route)

Objective: Convert the hydroxyl group to a carboxylic acid, then to an NHS-ester for
conjugation to primary amines (Lysine residues, N-termini).[1]

Mechanistic Insight

Direct oxidation of the alcohol to an acid is risky due to potential over-oxidation or ether
cleavage. The "Hemisuccinate Route" is superior because it introduces a spacer (succinic acid)
via ring-opening esterification.[1] This preserves the lipid's ether stability while providing a
reactive carboxyl handle.

Materials

o 3-(Tetradecyloxy)propan-1-ol (Starting Material)[1]

Succinic Anhydride (Reagent)[3][4][5]

4-Dimethylaminopyridine (DMAP) (Catalyst)[1][4]

Triethylamine (TEA) (Base)

N-Hydroxysuccinimide (NHS)[1]
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e EDC
HCI (Coupling Agent)

e Solvent: Anhydrous Dichloromethane (DCM)

Workflow Diagram

3-(Tetradecyloxy) DMAP, TEA
propan-1-ol %
Lipid Hemisuccinate
—————— » S0l RT, 12h
Succinic Anhydride ==~ "~ \
(Ring Opening) Lipid-NHS Ester
EDC/NHS _—ce————"" (Amine Reactive)

Activation

Click to download full resolution via product page

Figure 1: Stepwise activation of lipid alcohol to amine-reactive NHS ester via succinic
anhydride ring opening.

Step-by-Step Procedure
Phase 1: Synthesis of Lipid Hemisuccinate

» Dissolution: Dissolve 1.0 g (3.67 mmol) of 3-(Tetradecyloxy)propan-1-ol in 20 mL
anhydrous DCM.

Reagent Addition: Add Succinic Anhydride (0.73 g, 7.34 mmol, 2.0 eq) and DMAP (0.09 g,
0.73 mmol, 0.2 eq).

Base Addition: Add Triethylamine (1.0 mL, 7.34 mmol, 2.0 eq) dropwise.

Reaction: Stir under Nitrogen at reflux (40°C) for 12—-16 hours.
o Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The alcohol spot (

) should disappear, replaced by a baseline spot (acid).

Work-up:
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o Dilute with 50 mL DCM.
o Wash with 10% Citric Acid (

mL) to remove DMAP/TEA.

o Wash with Brine (
mL).
o Dry organic layer over

, filter, and concentrate.[6]

o Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).[1]

o Yield Target: >90% as a white waxy solid.

Phase 2: NHS-Ester Activation[1]

» Dissolution: Dissolve the purified Hemisuccinate (1.0 eq) in anhydrous DCM (0.1 M
concentration).

e Activation: Add NHS (1.5 eq) and EDC

HCI (1.5 eq).

e Reaction: Stir at Room Temperature (RT) for 12 hours.
 Purification:
o Wash quickly with cold water (hydrolysis risk is low but exists).
o Dry over

and concentrate.

o Storage: Store under Argon at -20°C. Stable for months.
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Protocol B: Azide Functionalization (Click
Chemistry)

Objective: Replace the hydroxyl group with an Azide (-N3) for Copper-Catalyzed (CuAAC) or
Strain-Promoted (SPAAC) Click chemistry.[1]

Mechanistic Insight

Direct nucleophilic substitution of the alcohol is poor. We must first convert the -OH into a good
leaving group (Mesylate) before displacing it with Azide.[1] This route preserves the ether
linkage and creates a bioorthogonal handle.

Materials

o Methanesulfonyl Chloride (MsCl)
e Sodium Azide (

)

o Triethylamine (TEA)

e Solvents: DCM (Step 1), DMF (Step 2)

Workflow Diagram

MsCI, TEA NaN3
3-(Tetradecyloxy) DCM, 0°C - Lipid Mesylate DMF, 60°C Lipid Azide
propan-1-ol (-OMs Leaving Group) (-N3 Click Ready)

Click to download full resolution via product page

Figure 2: Conversion of lipid alcohol to bioorthogonal azide via mesylate intermediate.

Step-by-Step Procedure
Phase 1: Mesylation[7]

o Setup: Dissolve 3-(Tetradecyloxy)propan-1-ol (1.0 eq) in anhydrous DCM (0.2 M) under
Nitrogen. Cool to 0°C.[1][6][8]
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» Activation: Add TEA (1.5 eq). Add MsCI (1.2 eq) dropwise over 10 minutes.
e Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
o Checkpoint: TLC should show a new spot slightly higher than the starting alcohol.

o Work-up: Wash with cold water, dilute HCI (0.1 M), and brine. Dry and concentrate. Use
immediately for Phase 2 (Mesylates can degrade).

Phase 2: Azidation

o Displacement: Dissolve the crude mesylate in anhydrous DMF (0.2 M).

e Reagent: Add Sodium Azide (nhgcontent-ng-c2372798075="" _nghost-ng-c102404335=""
class="inline ng-star-inserted">

) (3.0 eq). Caution: Toxic.

e Reaction: Heat to 60°C for 4—6 hours.

o Work-up:
o Dilute with diethyl ether (lipids extract well here).
o Wash extensively with water (

) to remove DMF and excess azide.

o Dry over
and concentrate.

o Characterization: IR spectroscopy is critical here.[1] Look for the strong, diagnostic Azide
stretch at ~2100 cm~1.

Analytical Validation (QC)
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Expected Result

Expected Result

Metric Method . ) .
(Hemisuccinate) (Azide)
Shift of ngcontent-ng-
€c2372798075=""
_nghost-ng-
€c102404335=""
f:lassz inline ng-star- g ig of ngcontent-ng-
inserted"> C2372798075="
-O protons from _hghost-ng-
€c102404335=""
3.6 (alcohal) to class="inline ng-star-
Identity 1H-NMR (CDCI3) inserted">

4.1 (ester). Succinate
ngcontent-ng-
€2372798075=""
_nghost-ng-
€102404335=""
class="inline ng-star-

inserted">
multiplets at

2.6.

protons adjacent to
N3 to

3.3. Disappearance of
OH peak.

Carbonyl (C=0)
stretch at 1735 cm—!

Strong Azide (-N3)

Functional Group FT-IR peak at ~2100 cm™1,
(ester) and 1710 cm™1
] [1] No OH stretch.[1]
(acid).
Stains with ) )
Stains with PMA.[1]
_ PMA/KMNnO4.[1] ,
Purity TLC Higher Rf than
Lower Rf than alcohol.
alcohol.[1]
[1]
or
Mass ESI-MS corresponding to corresponding to

Hemisuccinate MW
(~372 Da).

Azide MW (~297 Da).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1619493/docs#protocol-for-functionalizing-3-
tetradecyloxy-propan-1-ol-for-conjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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